4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Overview

Description

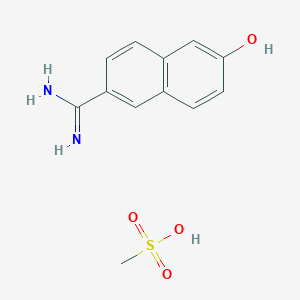

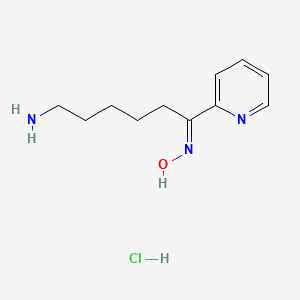

“4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is a chemical compound with the linear formula C10H9NOS . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is characterized by a thiazole ring substituted at positions 2, 4, and 5 . The molecular weight of the compound is 191.253 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.25 g/mol . It has a topological polar surface area of 61.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound’s complexity, as computed by Cactvs, is 168 .

Scientific Research Applications

Molecular Organization and Interaction Studies

Molecular Organization in Liposome Systems : The molecular organization of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its analogs in liposome systems has been studied, showing that these compounds can occupy lipid polar head regions and interact with lipid hydrocarbon chains. Fluorescence measurements indicate several emission bands, related to the molecular organization induced by phase transition changes in dipalmitoylphosphatidylcholine (DPPC) (Kluczyk et al., 2016).

Solvent Effects on Molecular Aggregation : Studies have highlighted the solvent effects on molecular aggregation, showing that the structure of the compound and the type of alkyl substituent significantly influence fluorescence effects and molecular aggregation in solutions of organic solvents (Matwijczuk et al., 2016).

Biological and Pharmaceutical Applications

Biological Activity and Antifilarial Agents : Compounds from the 1,3,4-thiadiazole group have been evaluated for biological activities. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity, indicating potential medicinal applications (Kumar et al., 1993).

Dual Fluorescence in Aqueous Solutions : The dual fluorescence effect of 1,3,4-thiadiazole analogs in aqueous solutions highlights potential applications in developing theoretical models of molecular interactions and could have implications in biological and pharmaceutical fields (Matwijczuk et al., 2017).

Synthesis and Characterization

Synthesis of Antitumor and Antifilarial Agents : The synthesis and characterization of 2,4-disubstituted thiazoles and selenazoles, including the process and evaluation of their potential as antitumor and antifilarial agents, have been well-documented, showcasing the chemical versatility and potential pharmaceutical applications of these compounds (Kumar et al., 1993).

Synthesis of High-Affinity Inhibitors : The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase reveal their potential in medical research and treatment approaches (Röver et al., 1997).

properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSROIZJLXYMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)

![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)